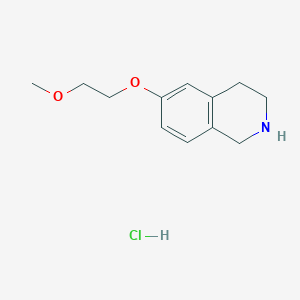

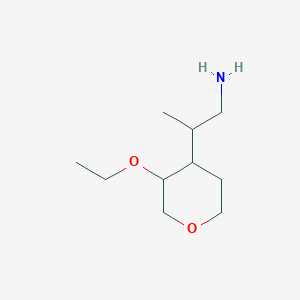

6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

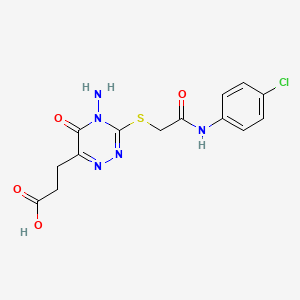

Erlotinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase that is used in the treatment of non-small cell lung cancer, pancreatic cancer and several other types of cancer . It is typically marketed under the trade name Tarceva .

Synthesis Analysis

Erlotinib hydrochloride is synthesized traditionally by alkylation, nitration, hydrogenolysis, cyclization, chlorination, condensation, and nucleophilic substitution with ethyl 3,4-dihydroxybenzoate .

Molecular Structure Analysis

The molecular formula of Erlotinib is C22H24ClN3O4 .

Chemical Reactions Analysis

The synthesis of Erlotinib involves several chemical reactions including alkylation, nitration, hydrogenolysis, cyclization, chlorination, condensation, and nucleophilic substitution .

科学的研究の応用

Antioxidant Applications

One of the primary applications of compounds related to 6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is their use as antioxidants. Ethoxyquin, an analog of the mentioned compound, has been utilized for the protection of polyunsaturated fatty acids in fish meal against oxidation. It was shown that ethoxyquin and its dimeric oxidative coupling product are potent antioxidants, essential for preserving fish meal quality during storage (A. J. de Koning, 2002).

Environmental Remediation

In environmental science, the redox properties of quinoline derivatives are leveraged for the degradation of organic pollutants in wastewater. These compounds act as redox mediators, enhancing the efficiency of pollutant breakdown by enzymes such as laccases and peroxidases, thus playing a critical role in the treatment of industrial effluents (Maroof Husain & Q. Husain, 2007).

Therapeutic Research

Beyond their environmental applications, tetrahydroisoquinolines, a class to which the mentioned compound belongs, have been explored for their therapeutic potential. These compounds have been investigated for their roles in treating diseases such as cancer, malaria, and various central nervous system disorders. The structural diversity of THIQ derivatives allows for a broad spectrum of biological activities, making them valuable in drug discovery (I. Singh & P. Shah, 2017).

Analytical Chemistry

Quinoline and its derivatives are also significant in analytical chemistry, where they are used as agents in determining antioxidant activity. Their role in various assays, including those based on hydrogen atom transfer and electron transfer, highlights their importance in evaluating the antioxidant capacity of complex samples. This application is crucial in food engineering, pharmacy, and medicine for assessing the potential health benefits of substances (I. Munteanu & C. Apetrei, 2021).

作用機序

Erlotinib binds to the epidermal growth factor receptor (EGFR) tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . It inhibits EGFR-TK phosphorylation and blocks tumor cell signal transduction by competing with the substrate, thus inhibiting growth of the tumor cells and inducing their apoptosis .

特性

IUPAC Name |

6-(2-methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-6-7-15-12-3-2-11-9-13-5-4-10(11)8-12;/h2-3,8,13H,4-7,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDPMRDBNNMQSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC2=C(CNCC2)C=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(((3-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2662277.png)

![3-Tert-butyl-6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2662278.png)

![2,3,5-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2662281.png)

![1-(4-Fluorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2662283.png)

![(4-Amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone](/img/structure/B2662284.png)

![methyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2662290.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B2662293.png)

![2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2662297.png)